
(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group and a hydroxyl group attached to a propan-1-ol backbone, with two bromine atoms substituted on the phenyl ring. The stereochemistry at the 3-position is specified as the R-configuration, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL typically involves multi-step organic reactions One common method starts with the bromination of a phenyl derivative to introduce the bromine atoms at the 3 and 4 positions This is followed by the formation of the propan-1-ol backbone through a series of reactions, including nucleophilic substitution and reduction steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atoms can also participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL: The S-enantiomer of the compound, which may have different biological activity.
3-Amino-3-(3,4-dibromophenyl)propan-1-OL: Without specified stereochemistry, this compound can exist as a racemic mixture.
3-Amino-3-(4-bromophenyl)propan-1-OL: A similar compound with only one bromine atom on the phenyl ring.
Uniqueness
(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.
Eigenschaften
Molekularformel |
C9H11Br2NO |
|---|---|
Molekulargewicht |
309.00 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(3,4-dibromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Br2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI-Schlüssel |
BWBGEJAUCGKTHT-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)Br)Br |
Kanonische SMILES |
C1=CC(=C(C=C1C(CCO)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


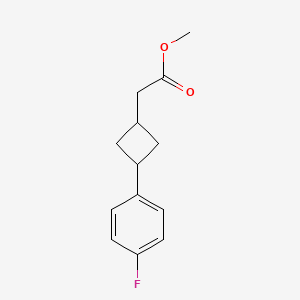

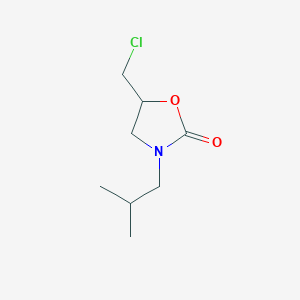
![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
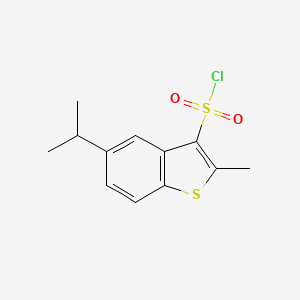
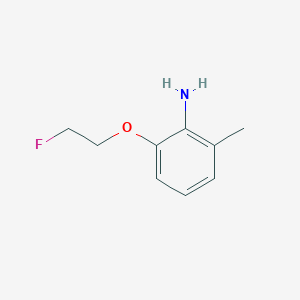
![Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
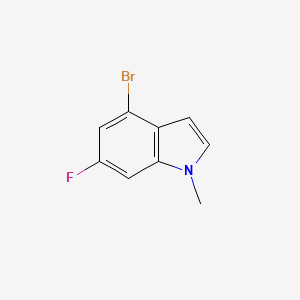
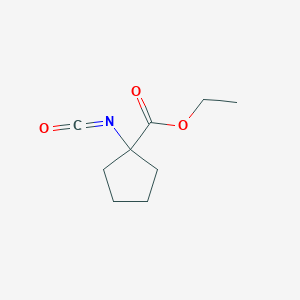
![5-[(3-Amino-4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13062373.png)
![(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B13062381.png)
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine](/img/structure/B13062384.png)
![1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13062388.png)
